N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-12-17(21-20-13)22-10-8-15(9-11-22)19-18(23)14(2)24-16-6-4-3-5-7-16/h3-7,12,14-15H,8-11H2,1-2H3,(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZIUOOFUFDMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(C)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(5-Methyl-1H-Pyrazol-3-yl)Piperidin-4-amine
Method A: Reductive Amination
- Starting Materials : 4-Piperidone and 5-methyl-1H-pyrazol-3-amine.
- Procedure :
- Yield : 68–72% (reported for analogous piperidine-pyrazole systems).
Method B: Nucleophilic Substitution
Synthesis of 2-Phenoxypropanoyl Chloride
Method C: Acyl Chloride Formation
Final Amide Coupling
Method D: Schotten-Baumann Reaction
- Starting Materials : 1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-amine and 2-phenoxypropanoyl chloride.
- Procedure :
- Yield : 65–70%.
Method E: Carbodiimide Coupling
- Reagents : EDCl, HOBt, DIPEA in DMF.
- Procedure :
- Yield : 75–80%.
Optimization and Critical Parameters
Reaction Condition Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Amidation) | 0–5°C (Method D) | Minimizes hydrolysis |
| Solvent (Coupling) | DMF (Method E) | Enhances solubility |
| Catalyst (Mitsunobu) | PPh3/DIAD (1.2 eq) | Ensures complete coupling |
Byproduct Formation and Mitigation
Scalability and Industrial Adaptations
- Continuous Flow Synthesis :
- Green Chemistry Metrics :
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN).
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide to three structurally related compounds, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
N-(1-Benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
- Structural Differences: The benzyl group at the piperidine nitrogen contrasts with the 5-methylpyrazole substitution in the target compound. A quinazolinone-dioxo moiety replaces the phenoxypropanamide group, introducing additional hydrogen-bonding and electron-withdrawing properties.
- Functional Implications: The quinazolinone core may enhance interactions with kinases or DNA repair enzymes, as seen in analogous compounds (e.g., PARP inhibitors) . The benzyl substituent could improve lipophilicity but reduce metabolic stability compared to the pyrazole-piperidine hybrid in the target molecule.
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride
- Structural Differences: A sulfonyl chloride group replaces the phenoxypropanamide chain, drastically altering reactivity. Chlorine and isopropyl substituents modify steric and electronic profiles.
- Chlorine substitution may enhance metabolic resistance but reduce aqueous solubility compared to the target compound’s phenoxy group .
1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride
- Structural Differences :
- A cyclopentyl group replaces the piperidine ring, reducing conformational flexibility.
- The sulfonyl chloride group again introduces high reactivity.
- Functional Implications: Cyclopentyl substitution may improve membrane permeability due to increased hydrophobicity but could limit target selectivity.
Mechanistic and Pharmacological Considerations
- Target Compound: The phenoxypropanamide group may facilitate interactions with polar residues in enzyme active sites, while the pyrazole-piperidine hybrid balances solubility and membrane penetration.
- Quinazolinone Analog: The dioxo-quinazolinone system likely enhances π-π stacking and hydrogen-bond donor/acceptor capacity, favoring nucleic acid or ATP-binding pocket interactions .
- Sulfonyl Chloride Derivatives : These compounds are more suited for covalent modification of cysteine or lysine residues but face challenges in selectivity and toxicity .
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide, a compound with a complex structure featuring a pyrazole ring, piperidine ring, and phenoxyacetamide moiety, has garnered significant interest in pharmacological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
| InChI Key | VJUVENASKIVAGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound is believed to act as a biochemical probe, modulating enzyme functions and potentially leading to anti-inflammatory and analgesic effects.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. The inhibition of these cytokines suggests a potential role in treating inflammatory diseases.
Analgesic Effects
The analgesic properties of this compound have also been explored. Animal models of pain indicate that the compound may reduce pain perception through modulation of pain pathways in the central nervous system. This is particularly relevant for conditions such as neuropathic pain and arthritis.
Case Studies
- Study on Inflammatory Response :
- Pain Management Research :
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Chronic Pain Management : Its analgesic properties may make it suitable for developing new pain relief medications.
- Treatment of Inflammatory Diseases : The anti-inflammatory effects suggest potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 5-methyl-1H-pyrazole-3-amine with a piperidine derivative, followed by amidation with 2-phenoxypropanoyl chloride. Key steps include:
- Nucleophilic substitution for piperidine functionalization .
- Amide bond formation under Schotten-Baumann conditions or via carbodiimide-mediated coupling .
- Purification : Use normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/methanol) or amine-functionalized columns for challenging separations .
- Purity Validation : Employ HPLC (≥95% purity), complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve piperidine-pyrazole stereochemistry .
- Spectroscopic Analysis :
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends .
- NMR : Phenoxy protons appear as a multiplet at δ 6.8–7.4 ppm; piperidine protons as a broad singlet (~δ 3.0–3.5 ppm) .
- Physicochemical Properties : Calculate logP (e.g., using Molinspiration) and pKa (e.g., potentiometric titration) to assess solubility and ionization .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays across independent labs using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to hypothesized targets (e.g., kinases or GPCRs) .
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or assay-specific artifacts .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing phenoxy with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like the ATP-binding pocket of kinases .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or solvent .
- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to optimize bioactivity .
- ADMET Prediction : Utilize SwissADME or ADMETLab® to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Q. What experimental designs are recommended for evaluating antitumor efficacy in preclinical models?
- Methodological Answer :
- In Vitro Screening : Test against NCI-60 cell lines with IC₅₀ determination via MTT assays; include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) and cell cycle arrest (cyclin D1/p21) .
- In Vivo Models : Use xenografts (e.g., HCT-116 colorectal cancer) with dosing at 10–50 mg/kg (oral or IP); monitor tumor volume and body weight .
- Resistance Profiling : Generate resistant cell lines via chronic exposure and perform RNA-seq to identify upregulated pathways .
Q. How can researchers address synthetic challenges, such as low yields in amidation steps?
- Methodological Answer :
- Reagent Optimization : Replace DCC with EDC·HCl for milder conditions; use HOBt or OxymaPure to suppress racemization .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane; add molecular sieves to scavenge water .
- Catalysis : Employ DMAP or Au/Ag nanoparticles to accelerate reaction rates .
- Workflow Integration : Use inline IR or ReactIR™ to monitor reaction progress in real time .
Data Analysis & Optimization
Q. What statistical approaches are suitable for analyzing high-throughput screening data for this compound?
- Methodological Answer :
- Z’-Factor Calculation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls .
- Hit Prioritization : Apply machine learning (e.g., random forest) to rank compounds based on efficacy/toxicity thresholds .
- Batch Effect Correction : Use ComBat or SVA to normalize interplate variability .
Q. How can metabolic stability be improved through structural modification?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties at the amide group to enhance oral bioavailability .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes; replace metabolically labile groups (e.g., methylpyrazole → trifluoromethyl) .
- Isotope Labeling : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
